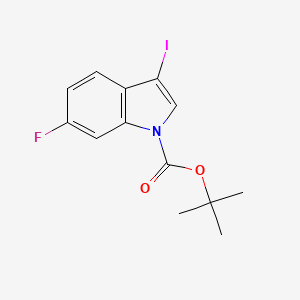

tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 6th position, and an iodine atom at the 3rd position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and iodine substituents. The tert-butyl ester group is then introduced through esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

- tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to the specific combination of fluorine and iodine substituents on the indole ring. This combination can impart distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate (CAS Number: 1627722-96-6) is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a tert-butyl group, a fluorine atom at the 6-position, and an iodine atom at the 3-position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H13FINO2

- Molecular Weight : 361.15 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is influenced by its molecular structure. The presence of fluorine and iodine atoms can enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The tert-butyl ester group may improve stability and bioavailability, making it a promising candidate for further research.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of indole derivatives, including this compound. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 0.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |

| HT29 (Colon Cancer) | 0.4 | Inhibition of proliferation |

These findings suggest that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Research indicates that this compound may exhibit activity against various viral pathogens:

| Virus Type | Activity | Reference |

|---|---|---|

| Influenza Virus | Moderate inhibition at 50 μg/mL | |

| Herpes Simplex Virus | Significant reduction in viral load |

The antiviral mechanisms are believed to involve interference with viral replication processes, although further studies are needed to elucidate specific pathways.

Study on Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer activities. Among these, this compound demonstrated significant efficacy against tamoxifen-resistant breast cancer xenografts, indicating its potential as a therapeutic agent in resistant cancer types .

Evaluation of Antiviral Properties

A comprehensive review on indoles as antiviral scaffolds highlighted the promising activity of this compound against several viral strains. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Properties

IUPAC Name |

tert-butyl 6-fluoro-3-iodoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOVDTIKQGQPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.